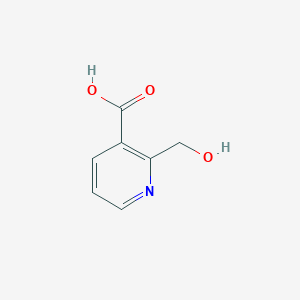

2-(Hydroxymethyl)nicotinic acid

概要

説明

2-(Hydroxymethyl)nicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a hydroxymethyl group (-CH2OH) attached to the second carbon of the pyridine ring

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with nicotinic acid.

Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction. This involves the reaction of nicotinic acid with formaldehyde in the presence of a base such as sodium hydroxide.

Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the hydroxymethylation reaction for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2-(Hydroxymethyl)pyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.

Major Products:

Oxidation: Products include 2-formylnicotinic acid or 2-carboxynicotinic acid.

Reduction: The major product is 2-(Hydroxymethyl)pyridine.

Substitution: Products depend on the substituent introduced, such as 2-(alkylaminomethyl)nicotinic acids.

Chemistry:

Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use in catalytic processes due to its functional groups.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, which could be useful in biochemical research.

Medicine:

Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry:

Material Science:

作用機序

The mechanism by which 2-(Hydroxymethyl)nicotinic acid exerts its effects is largely dependent on its interaction with biological molecules. It can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Nicotinic Acid: The parent compound, lacking the hydroxymethyl group.

2-Methylpyridine: Similar structure but with a methyl group instead of a hydroxymethyl group.

2-Hydroxypyridine: Contains a hydroxyl group directly attached to the pyridine ring.

Uniqueness: 2-(Hydroxymethyl)nicotinic acid is unique due to the presence of both a carboxylic acid and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in scientific and industrial fields.

生物活性

2-(Hydroxymethyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities and therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxymethyl group at the 2-position of the pyridine ring. Its molecular formula is C_7H_8N_2O_3, and it possesses both hydrophilic and lipophilic properties, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors (GPR109A). These receptors are involved in various physiological processes, including lipid metabolism and inflammatory responses. The compound may act as an agonist, modulating receptor activity and influencing downstream signaling pathways.

1. Lipid Metabolism

Research indicates that this compound can significantly affect lipid profiles. It has been shown to lower levels of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels. This action is crucial in managing dyslipidemia and reducing cardiovascular risks .

2. Anti-Inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have demonstrated that it can reduce markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in chronic inflammatory conditions .

3. Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to enhance cognitive function in animal models by promoting neuronal survival and reducing oxidative stress . This property could be beneficial in the context of neurodegenerative diseases.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Study on Lipid Profile Improvement : A controlled trial involving patients with dyslipidemia showed that administration of this compound led to a statistically significant reduction in triglycerides and LDL levels after eight weeks of treatment .

- Neuroprotection Study : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved memory performance on behavioral tests, alongside a reduction in amyloid-beta plaque accumulation in the brain .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other nicotinic acid derivatives:

| Compound | Lipid Modulation | Anti-Inflammatory | Neuroprotective | Side Effects |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Minimal |

| Nicotinic Acid | Yes | Moderate | No | Flushing, GI issues |

| Nicotinamide | Moderate | Yes | Yes | Minimal |

科学的研究の応用

Scientific Research Applications

2-(Hydroxymethyl)nicotinic acid exhibits various biological activities, including interactions with specific receptors involved in metabolic regulation, particularly influencing lipid metabolism and glucose homeostasis. Its structural similarity to nicotinic acid allows it to modulate pathways related to energy expenditure and insulin sensitivity, potentially serving as a therapeutic agent in metabolic disorders. Studies suggest that compounds derived from nicotinic acid can induce apoptosis in mature neutrophils, indicating potential implications in inflammatory responses.

Antibacterial and Antimicrobial Properties

Nicotinamide, an amide derivative of nicotinic acid, has been investigated for a variety of biological applications, including antibacterial and antimicrobial properties. In one study, nicotinic acid was used as a starting compound and was subjected to a series of condensation reactions with appropriate aldehydes to obtain a series of twelve acylhydrazones. Two of the acylhydrazones showed promising activity against Gram-positive bacteria, especially against Staphylococcus epidermidis ATCC 12228.

Receptor Interaction and Metabolic Modulation

Interaction studies have indicated that this compound may modulate cellular pathways through its interaction with specific receptors such as hydroxycarboxylic acid receptor 2. This receptor plays a crucial role in mediating lipid metabolism and insulin sensitivity. Research into its effects on apoptosis in neutrophils highlights its potential role in modulating immune responses.

Potential Therapeutic Applications

This compound and its derivatives have potential therapeutic applications:

- Metabolic Disorders : It can modulate pathways related to energy expenditure and insulin sensitivity, potentially serving as a therapeutic agent in metabolic disorders.

- Inflammatory Responses : Compounds derived from nicotinic acid can induce apoptosis in mature neutrophils, indicating potential implications in inflammatory responses.

- Germicidal Properties : Derivatives of N-hydroxymethyl nicotinic acid have excellent germicidal properties and are suitable for use in the treatment of infections of the bile duct and the intestinal tract .

- Lower Toxicity : New compounds of N-hydroxymethyl nicotinic acid have a noticeably lower toxicity and consequently their therapeutic quotients are substantially more favorable than those of N-hydroxymethyl nicotinic acid amide .

Nicotinic Acid in Related Research

Nicotinic acid has demonstrated diverse biological activities and applications in various scientific fields:

- TRPV1 Activation : Nicotinic acid can activate the capsaicin receptor TRPV1, which contributes to flushing .

- DNA Repair : Nicotinamide plays a role in DNA damage, mutagenesis, and DNA repair .

- Cancer Prevention : Nicotinamide appears to be protective in various chemical- and UVR-induced carcinogenesis models in animals .

- Immunosuppression Protection : Nicotinamide protects from UV-induced immunosuppression in humans .

化学反応の分析

Oxidation Reactions

2-(Hydroxymethyl)nicotinic acid undergoes oxidation to form carboxylic acid derivatives. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

-

Conditions : Controlled pH (3–5) and temperatures between 60–80°C.

-

Products : Oxidation of the hydroxymethyl (–CH₂OH) group yields 2-carboxynicotinic acid (pyridine-2,3-dicarboxylic acid) .

Table 1: Oxidation Reaction Parameters and Outcomes

| Reagent | Temperature (°C) | pH | Yield (%) | Product |

|---|---|---|---|---|

| H₂O₂ | 70 | 4.0 | 57 | 2-carboxynicotinic acid |

| KMnO₄ (acidic) | 80 | 3.5 | 62 | Pyridine-2,3-dicarboxylic acid |

Esterification Reactions

The hydroxymethyl and carboxylic acid groups participate in esterification:

-

Reagents : Aliphatic alcohols (e.g., ethanol, 2-ethylhexanol) with acidic catalysts (e.g., H₂SO₄).

-

Conditions : Reflux in xylene or toluene at 120–200°C for 4–12 hours .

-

Products : Ethyl 2-(hydroxymethyl)nicotinate and substituted esters.

Table 2: Esterification of this compound

| Alcohol | Solvent | Catalyst | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Ethanol | Xylene | H₂SO₄ | 6 | 75 | Ethyl 2-(hydroxymethyl)nicotinate |

| 2-Ethylhexanol | Toluene | PTSA | 12 | 68 | 2-Ethylhexyl nicotinate derivative |

Substitution Reactions

The hydroxymethyl group can be substituted with halides or amines:

-

Halogenation : Thionyl chloride (SOCl₂) converts –CH₂OH to –CH₂Cl at 0–5°C, yielding 2-(chloromethyl)nicotinic acid .

-

Amination : Reaction with ammonia (NH₃) under pressure forms 2-(aminomethyl)nicotinic acid with 88% yield .

Table 3: Substitution Reactions and Efficiency

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| SOCl₂ | 0–5°C, 2 hours | 2-(chloromethyl)nicotinic acid | 85 |

| NH₃ (40–42 psi) | 50–55°C, 24 hours | 2-(aminomethyl)nicotinic acid | 88 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

-

Oxadiazoline Formation : Condensation with thiocarbohydrazones followed by cyclization in acetic anhydride yields 1,3,4-oxadiazoline derivatives (63–96% yields) .

-

Mechanism : Intramolecular dehydration forms five-membered rings under reflux.

Table 4: Cyclization Reactions

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Thiocarbohydrazone | Acetic anhydride | 1,3,4-Oxadiazoline derivative | 89 |

| Hydrazide intermediate | DMF, EDC/HOBt | Acylhydrazone | 76 |

Biological Activity and Derivatives

Functionalized derivatives exhibit pharmacological potential:

-

Antimicrobial Activity : Nicotinamides derived from this compound show nitrite inhibition (86–119% efficacy) against Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties : Substituted oxadiazoline derivatives demonstrate cytotoxicity via ROS-mediated pathways .

Mechanistic Insights

特性

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-5(7(10)11)2-1-3-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFXWEGDOSFZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509119 | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81113-14-6 | |

| Record name | 2-(Hydroxymethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81113-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。